

The Spectroscopic Signature of 1-Cyclohexylbutan-1-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	1-Cyclohexylbutan-1-one
CAS No.:	1462-27-7
Cat. No.:	B074864

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **1-cyclohexylbutan-1-one** (CAS No: 1462-27-7), a ketone with applications in fragrance and as a synthetic intermediate. This document is intended for researchers, scientists, and drug development professionals who rely on detailed structural elucidation and analytical characterization. We will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the spectral features but also the underlying principles that govern the observed signals.

Molecular Structure and Spectroscopic Overview

1-Cyclohexylbutan-1-one possesses a molecular formula of $C_{10}H_{18}O$ and a molecular weight of 154.25 g/mol ^[1] Its structure, comprising a cyclohexyl ring attached to a butanoyl group, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for quality control, reaction monitoring, and metabolic studies.

The following sections will provide a detailed, stepwise analysis of the 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data. Each section will include the experimental protocol for data

acquisition, a summary of the key spectral data in tabular format, and an expert interpretation of the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, we can map the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

High-resolution ^1H and ^{13}C NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer. The sample is dissolved in an appropriate deuterated solvent, most commonly chloroform-d (CDCl_3), which is chemically inert and provides a lock signal for the spectrometer. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.

Visualizing the Molecular Structure

To provide a clear reference for the subsequent spectral analysis, the chemical structure of **1-cyclohexylbutan-1-one** is presented below.

Caption: Chemical structure of **1-Cyclohexylbutan-1-one**.

^1H NMR Spectroscopy Data and Interpretation

The ^1H NMR spectrum of **1-cyclohexylbutan-1-one** provides a wealth of information regarding the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.40	t	2H	-CH ₂ - (alpha to C=O)
~2.25	m	1H	-CH- (cyclohexyl, alpha to C=O)
~1.80 - 1.60	m	6H	-CH ₂ - (cyclohexyl) and -CH ₂ - (beta to C=O)
~1.40 - 1.10	m	6H	-CH ₂ - (cyclohexyl)
~0.90	t	3H	-CH ₃

Source: Wiley SpectraBase.[1]

Interpretation of the ¹H NMR Spectrum:

The causality behind the observed chemical shifts and multiplicities is rooted in the electronic environment of each proton.

- The Triplet at ~2.40 ppm: This signal corresponds to the two protons on the carbon atom alpha to the carbonyl group in the butyl chain. The downfield shift is a direct consequence of the deshielding effect of the electron-withdrawing carbonyl group. The triplet multiplicity arises from the coupling with the two adjacent protons on the beta carbon (n+1 rule, 2+1=3).
- The Multiplet at ~2.25 ppm: This complex signal is assigned to the single proton on the cyclohexyl ring that is directly attached to the carbonyl group. Its downfield position is also due to the deshielding effect of the C=O group. The multiplet nature is a result of coupling to the adjacent protons on the cyclohexyl ring.
- The Multiplets between ~1.80 and 1.10 ppm: These broad, overlapping multiplets represent the remaining protons of the cyclohexyl ring and the methylene protons of the butyl chain. The complexity arises from the numerous, small coupling constants between adjacent, non-equivalent protons in the cyclohexane ring, which exists in a rapid chair-chair conformational equilibrium at room temperature. The protons on the beta-carbon of the butyl chain also fall within this region.

- The Triplet at ~0.90 ppm: This upfield signal is characteristic of a terminal methyl group. The triplet multiplicity is due to coupling with the two protons on the adjacent methylene group.

¹³C NMR Spectroscopy Data and Interpretation

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
~212.0	C=O
~51.0	-CH- (cyclohexyl, alpha to C=O)
~45.0	-CH ₂ - (alpha to C=O)
~29.0	-CH ₂ - (cyclohexyl)
~26.0	-CH ₂ - (cyclohexyl)
~25.5	-CH ₂ - (cyclohexyl)
~18.0	-CH ₂ - (beta to C=O)
~14.0	-CH ₃

Source: Wiley SpectraBase.[1]

Interpretation of the ¹³C NMR Spectrum:

The chemical shift of each carbon is determined by its hybridization and the electronegativity of its attached atoms.

- The Peak at ~212.0 ppm: This highly deshielded signal is unequivocally assigned to the carbonyl carbon. The large downfield shift is a hallmark of sp²-hybridized carbons double-bonded to an electronegative oxygen atom.
- The Peak at ~51.0 ppm: This signal corresponds to the methine carbon of the cyclohexyl ring directly attached to the carbonyl group.

- The Peak at ~45.0 ppm: This peak is assigned to the methylene carbon of the butyl chain that is alpha to the carbonyl group.
- The Peaks at ~29.0, ~26.0, and ~25.5 ppm: These signals are attributed to the remaining methylene carbons of the cyclohexyl ring. The slight differences in their chemical shifts are due to their different positions relative to the butanoyl substituent.
- The Peak at ~18.0 ppm: This signal represents the methylene carbon of the butyl chain that is beta to the carbonyl group.
- The Peak at ~14.0 ppm: This upfield signal is characteristic of the terminal methyl carbon of the butyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy

The IR spectrum of **1-cyclohexylbutan-1-one**, a liquid at room temperature, is typically obtained using the neat liquid film method. A drop of the sample is placed between two sodium chloride or potassium bromide plates to create a thin film. The sample is then irradiated with infrared light, and the frequencies at which light is absorbed are recorded.

IR Spectroscopy Data and Interpretation

The IR spectrum is characterized by several key absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2930, ~2850	Strong	C-H (aliphatic) stretching vibrations
~1710	Strong	C=O (ketone) stretching vibration
~1450	Medium	-CH ₂ - scissoring (bending) vibration

Source: NIST Chemistry WebBook.

Interpretation of the IR Spectrum:

- C-H Stretching Vibrations (~ 2930 , ~ 2850 cm^{-1}): The strong absorptions just below 3000 cm^{-1} are characteristic of C-H stretching vibrations in the sp^3 -hybridized carbons of the cyclohexyl and butyl groups.
- C=O Stretching Vibration (~ 1710 cm^{-1}): This is the most diagnostic peak in the spectrum. The strong absorption at approximately 1710 cm^{-1} is a classic indicator of a saturated aliphatic ketone. The position of this band is influenced by the electronic and steric environment of the carbonyl group.
- -CH₂- Bending Vibration (~ 1450 cm^{-1}): This medium intensity band is due to the scissoring (in-plane bending) vibration of the numerous methylene groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrometry

The mass spectrum of **1-cyclohexylbutan-1-one** is typically obtained using electron ionization (EI) at 70 eV. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This process generates a molecular ion and various fragment ions, which are then separated by their m/z ratio and detected.

Mass Spectrometry Data and Interpretation

The mass spectrum displays a series of peaks, each corresponding to an ion with a specific m/z ratio.

m/z	Relative Intensity	Assignment
154	Low	[M] ⁺ (Molecular Ion)
111	Moderate	[M - C ₃ H ₇] ⁺ (Loss of propyl radical)
83	High	[C ₆ H ₁₁] ⁺ (Cyclohexyl cation)
71	High	[C ₄ H ₇ O] ⁺ (Butanoyl cation) or [C ₅ H ₁₁] ⁺
55	High	[C ₄ H ₇] ⁺
43	High	[C ₃ H ₇] ⁺ (Propyl cation)

Source: NIST Chemistry WebBook.[2]

Interpretation of the Mass Spectrum:

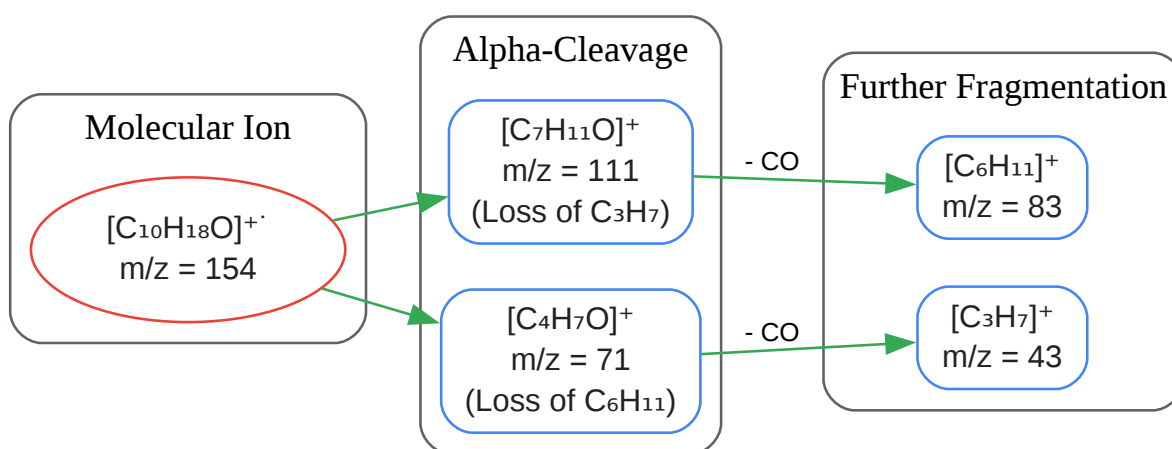
The fragmentation of the molecular ion provides valuable structural information.

- Molecular Ion Peak (m/z 154): The peak at m/z 154 corresponds to the intact molecular ion, confirming the molecular weight of the compound.
- Alpha-Cleavage: The most common fragmentation pathway for ketones is alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. In **1-cyclohexylbutan-1-one**, this can occur on either side of the carbonyl group.
 - Loss of the propyl group (-C₃H₇) results in the formation of a cyclohexylcarbonyl cation at m/z 111.
 - Loss of the cyclohexyl group (-C₆H₁₁) leads to the formation of the butanoyl cation at m/z 71.
- Other Significant Fragments:
 - The peak at m/z 83 corresponds to the stable cyclohexyl cation.

- The peak at m/z 55 is a common fragment in aliphatic systems, likely arising from further fragmentation of the cyclohexyl or butyl fragments.
- The peak at m/z 43 corresponds to the propyl cation.

Visualizing the Mass Spectrometry Fragmentation

The major fragmentation pathways of **1-cyclohexylbutan-1-one** upon electron ionization are depicted below.



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Caption: Major fragmentation pathways of **1-cyclohexylbutan-1-one** in mass spectrometry.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides an unambiguous structural confirmation of **1-cyclohexylbutan-1-one**. The 1H and ^{13}C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of the characteristic ketone functional group, and the mass spectrum provides the molecular weight and key fragmentation patterns that are consistent with the proposed structure. This comprehensive dataset serves as a valuable reference for the identification and characterization of this compound in various scientific and industrial applications.

References

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Sources

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- To cite this document: BenchChem. [The Spectroscopic Signature of 1-Cyclohexylbutan-1-one: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074864/docs#the-spectroscopic-signature-of-1-cyclohexylbutan-1-one-a-comprehensive-technical-guide>]

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